

"2-Nitro-5-(phenylthio)aniline" molecular weight and formula

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Compound of Interest

Compound Name: 2-Nitro-5-(phenylthio)aniline

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Technical Guide: 2-Nitro-5-(phenylthio)aniline

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-Nitro-5-(phenylthio)aniline**, a key synthetic intermediate. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common production workflow.

Molecular Identity and Properties

2-Nitro-5-(phenylthio)aniline is an aromatic organic compound notable for its role as a precursor in the synthesis of various value-added chemicals, particularly in the pharmaceutical industry.^[1] Its structure incorporates a nitro group, an aniline moiety, and a phenylthio substituent on a benzene ring.^{[2][3]}

The molecular formula of **2-Nitro-5-(phenylthio)aniline** is $C_{12}H_{10}N_2O_2S$.^{[4][5][6]} Its molecular weight is approximately 246.29 g/mol.^{[2][4][6]} The compound typically appears as a yellow to orange solid powder or crystals.^[4]

Quantitative data and key identifiers for the molecule are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂ S	[4][5][6]
Molecular Weight	246.29 g/mol	[2][4][6]
CAS Number	43156-47-4	[2][5]
IUPAC Name	2-nitro-5-(phenylthio)aniline	[4]
Synonyms	5-Phenylthio-2-nitroaniline, Benzenamine, 2-nitro-5-(phenylthio)-	[5]
Melting Point	145-146 °C	[2][4]
Boiling Point	472.5 ± 35.0 °C (Predicted)	[4]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in DMSO, Methanol	[2]

Application in Drug Development

The primary application of **2-Nitro-5-(phenylthio)aniline** in the pharmaceutical sector is as a crucial intermediate in the synthesis of benzimidazole-based anthelmintic agents.[1][3] Specifically, it is a direct precursor to methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate (fenbendazole), a potent and widely used drug for treating parasitic worm infections in animals. [1] The versatile reactivity of its functional groups also makes it a valuable building block in other areas of organic synthesis, including the preparation of dyes.[4]

Experimental Protocols

The synthesis of **2-Nitro-5-(phenylthio)aniline** is typically achieved via a nucleophilic aromatic substitution reaction. Below are detailed protocols for two common industrial methods, followed by purification and analytical procedures.

Synthesis Protocol 1: Ammonia-Mediated Reaction in Autoclave

This method reacts 5-chloro-2-nitroaniline with thiophenol in a solvent under pressure, using ammonia to neutralize the hydrogen chloride byproduct. It is an efficient route that can produce high yields and purity.

Materials:

- 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity)
- Thiophenol (e.g., 161 g, 98% purity)
- Isopropanol (solvent, e.g., 250 mL)
- Liquid Ammonia (e.g., 95.7 g)
- Steel Autoclave

Procedure:

- Suspend 255 g of 5-chloro-2-nitroaniline in 250 mL of isopropanol within a steel autoclave.[6]
- Seal the autoclave and heat the reaction mixture to 60 °C.[6]
- Slowly pump 95.7 g of liquid ammonia into the autoclave until the internal pressure reaches 9 bar.[6]
- Maintain the temperature at 60 °C and the pressure at 9 bar. Add 161 g of thiophenol dropwise over a period of 1.5 hours.[6]
- Continuously replenish ammonia as needed to maintain a constant pressure of 9 bar throughout the thiophenol addition.[6]
- After the addition is complete, maintain the reaction conditions for an additional 6 hours.[6]
- Cool the autoclave to room temperature and slowly vent the pressure.[6]
- Isolate the product by filtering the reaction mixture.[6] The resulting yellow powder is **2-Nitro-5-(phenylthio)aniline**.

Synthesis Protocol 2: Base-Mediated Reaction with Sodium Hydride

This route involves the deprotonation of thiophenol with a strong base like sodium hydride to form a potent nucleophile (sodium thiophenolate), which then displaces the chlorine atom.

Materials:

- 5-chloro-2-nitroaniline (referred to as 2-amino-4-chloro-1-nitrobenzene in the source, 5 g)
- Thiophenol (6.2 mL)
- Sodium Hydride (NaH), 57% dispersion in oil (2.53 g)
- Dimethylformamide (DMF), anhydrous (30 mL)
- Water, Hexane, Methanol (for washing and recrystallization)
- Nitrogen gas supply

Procedure:

- In a flask under a nitrogen atmosphere, prepare a solution of sodium phenyl mercaptide by adding 6.2 mL of thiophenol to a suspension of 2.53 g of 57% sodium hydride in 20 mL of anhydrous DMF.[\[4\]](#)
- To this solution, add 5 g of 5-chloro-2-nitroaniline. Use an additional 10 mL of DMF to rinse the flask and ensure complete transfer.[\[4\]](#)
- Stir the resulting mixture vigorously under a nitrogen atmosphere for 3 hours at a temperature of 20-30 °C.[\[4\]](#)
- After 3 hours, quench the reaction by diluting the mixture with water. This will precipitate the crude product.[\[4\]](#)
- Collect the solid product by filtration.

Purification and Analysis

Purification by Recrystallization:

- Wash the crude product obtained from either synthesis protocol thoroughly with water and then with hexane to remove residual DMF and nonpolar impurities.^[4]
- Recrystallize the washed solid from hot methanol to yield purified **2-Nitro-5-(phenylthio)aniline** as an orange-yellow crystalline solid.^[4]

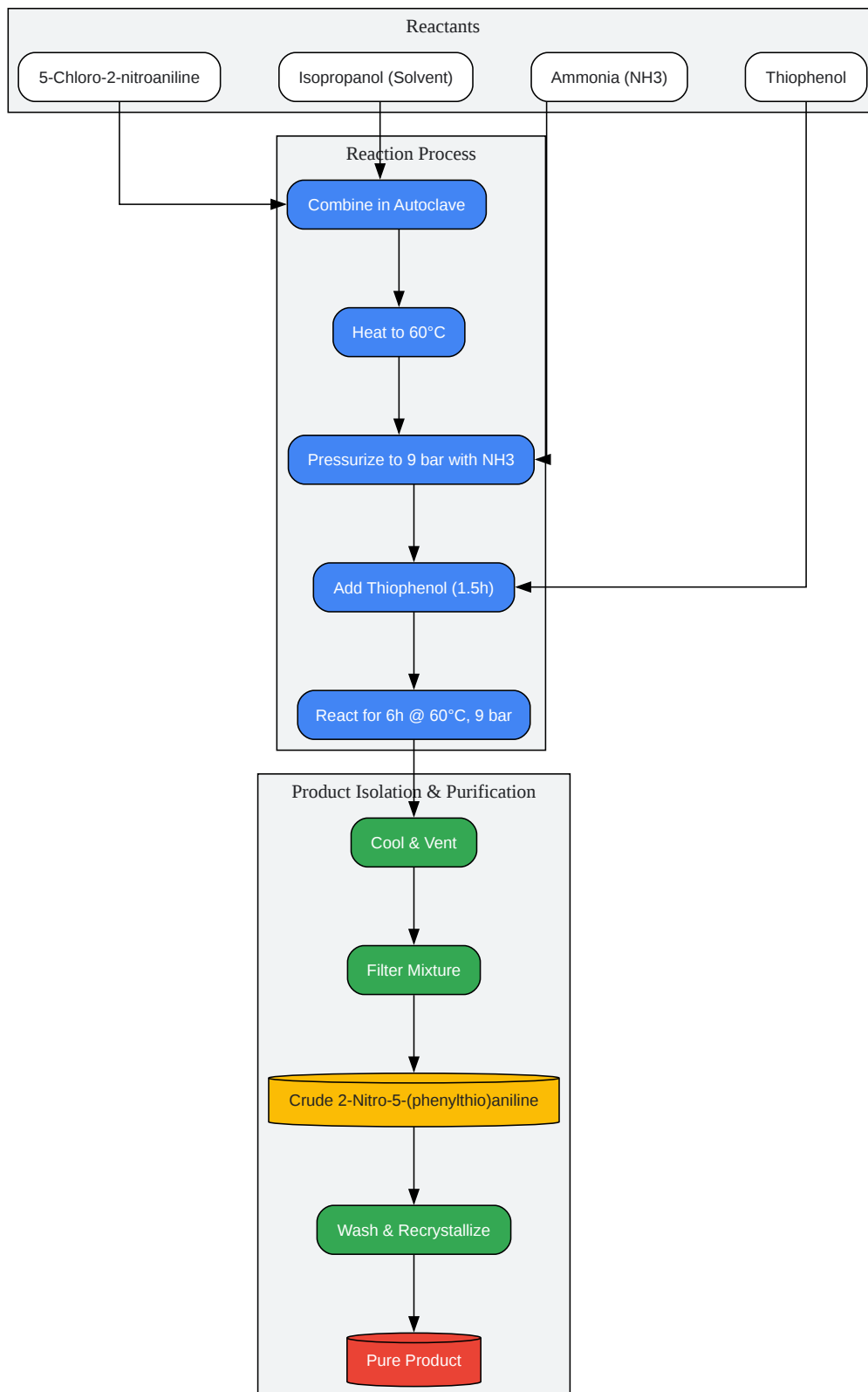
Analysis by High-Performance Liquid Chromatography (HPLC): While specific, validated methods for this exact compound are proprietary, a general reverse-phase HPLC method suitable for purity assessment of nitroanilines can be employed.

- Instrumentation: HPLC system with UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).
- Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility).
- Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA or Formic Acid.
- Flow Rate: 0.35 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at 200 nm.
- Method: Isocratic or gradient elution, to be optimized based on sample purity. An isocratic method with a high percentage of acetonitrile would be a suitable starting point.
- Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.2 µm syringe filter before injection.

Product purity of over 91% has been reported using HPLC analysis following the autoclave synthesis method.^[6]

Synthesis Workflow Visualization

The following diagram illustrates the key steps and chemical transformations in the ammonia-mediated synthesis of **2-Nitro-5-(phenylthio)aniline**.



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